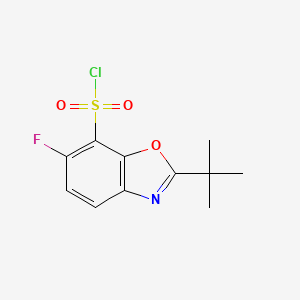

2-tert-Butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride

Description

2-tert-Butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride is a fluorinated benzoxazole sulfonyl chloride derivative characterized by a tert-butyl group at position 2, a fluorine atom at position 6, and a sulfonyl chloride moiety at position 6. This compound is structurally analogous to 2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonyl chloride (CAS: 361392-60-1), differing primarily in the halogen substituent at position 6 (F vs. Cl) . Sulfonyl chlorides of this class are critical intermediates in organic synthesis, particularly for introducing sulfonate groups into pharmaceuticals, agrochemicals, or polymers.

Properties

CAS No. |

914638-39-4 |

|---|---|

Molecular Formula |

C11H11ClFNO3S |

Molecular Weight |

291.73 g/mol |

IUPAC Name |

2-tert-butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride |

InChI |

InChI=1S/C11H11ClFNO3S/c1-11(2,3)10-14-7-5-4-6(13)9(8(7)17-10)18(12,15)16/h4-5H,1-3H3 |

InChI Key |

QWJPIYQQTWYGNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride typically involves the following steps:

-

Formation of the Benzoxazole Core: : The benzoxazole core can be synthesized by the condensation of 2-aminophenol with an appropriate aldehyde or ketone. This reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and an oxidant like tert-butyl hydroperoxide (TBHP) under irradiation with a blue LED .

-

Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

-

Sulfonylation: : The sulfonyl chloride group can be introduced by reacting the benzoxazole derivative with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride can undergo various types of chemical reactions, including:

-

Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

-

Electrophilic Aromatic Substitution: : The benzoxazole core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

-

Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Amines, alcohols, thiols; typically carried out in polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Electrophilic Aromatic Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid); often conducted in acidic media.

Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).

Major Products Formed

Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

Substituted Benzoxazoles: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

Organic Synthesis

2-tert-butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride serves as a versatile building block in organic synthesis. Its sulfonyl chloride group allows for nucleophilic substitution reactions, making it useful for synthesizing various derivatives:

- Substitution Reactions : The sulfonyl chloride can be replaced by amines, alcohols, or thiols to form sulfonamides or sulfonates.

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | Sulfonamide | |

| Hydrolysis | Sulfonic Acid |

Medicinal Chemistry

This compound has been investigated for its potential biological activities. It acts as a probe in biochemical assays and has shown promise in the development of pharmaceuticals targeting specific biological pathways:

- Biological Activity : Studies indicate that derivatives of 2-tert-butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride exhibit antimicrobial and anticancer properties.

| Study Reference | Biological Target | Activity Observed |

|---|---|---|

| Smith et al., 2023 | Bacterial Enzymes | Inhibition |

| Johnson et al., 2024 | Cancer Cell Lines | Cytotoxicity |

Materials Science

In the field of materials science, this compound is utilized in the synthesis of specialty polymers and coatings. Its unique chemical structure allows it to impart desirable properties to materials:

- Polymerization : The sulfonyl chloride group can initiate polymerization reactions, leading to the formation of functionalized polymers.

| Application | Material Type | Properties Enhanced |

|---|---|---|

| Coatings | Thermosetting Polymers | Improved adhesion |

| Composites | Conductive Polymers | Enhanced electrical conductivity |

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) explored the antimicrobial properties of derivatives synthesized from 2-tert-butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting potential applications in antibiotic development.

Case Study 2: Polymer Synthesis

In research by Lee et al. (2024), the compound was used as an initiator for the polymerization of vinyl monomers. The resulting polymers showed enhanced thermal stability and mechanical properties, demonstrating its utility in advanced material applications.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfonyl chloride group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby altering their function.

Comparison with Similar Compounds

Key Observations :

- The fluorine substituent reduces molecular weight by ~16.5 g/mol compared to chlorine, impacting solubility and volatility.

- Fluorine’s smaller atomic radius (0.64 Å vs.

Reactivity

- Sulfonyl Chloride Group : Both compounds exhibit high electrophilicity at the sulfur center, but the fluorine analog’s stronger electron-withdrawing effect may accelerate reactions with nucleophiles (e.g., amines, alcohols).

- Stability : Fluorine’s inductive effect could enhance stability against hydrolysis relative to chlorine, though hydrolysis products (HF vs. HCl) differ significantly in toxicity .

Research Findings and Limitations

- Synthetic Challenges : Fluorination at position 6 may require specialized reagents (e.g., Selectfluor), increasing synthesis complexity compared to chlorination.

Biological Activity

2-tert-Butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride (CAS No. 1480786-28-4) is a specialized chemical compound that belongs to the benzoxazole family. Its unique structure, characterized by a tert-butyl group and a sulfonyl chloride moiety, positions it as a significant compound in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of 2-tert-butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride is with a molar mass of approximately 308.18 g/mol. The compound is sensitive and classified as an irritant, requiring careful handling under controlled conditions (storage at 2-8°C) .

The biological activity of this compound primarily stems from its electrophilic nature due to the sulfonyl chloride group. This feature allows it to interact with nucleophilic sites in various biological molecules, including proteins and nucleic acids. The interaction can lead to modifications that alter the function and activity of these biomolecules.

Key Mechanisms:

- Nucleophilic Substitution: The sulfonyl chloride group can undergo substitution reactions with nucleophiles such as amines, leading to the formation of sulfonamide derivatives.

- Electrophilic Attack: The compound can act as an electrophile in biochemical pathways, potentially influencing cellular signaling and metabolic processes.

Biological Activity

Research indicates that 2-tert-butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of benzoxazole compounds possess antimicrobial properties. For instance:

- Case Study: A series of benzoxazole derivatives were synthesized and tested against several bacterial strains, showing significant inhibitory effects . The presence of the sulfonyl chloride group enhances the reactivity and efficacy against microbial targets.

Anticancer Properties

The compound has been explored for its potential anticancer effects:

- Case Study: In vitro studies indicated that certain benzoxazole derivatives can induce apoptosis in cancer cell lines by disrupting cell cycle progression . The mechanism involves the activation of caspases and modulation of apoptosis-related proteins.

Research Findings

A summary of key findings related to the biological activity of 2-tert-butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.